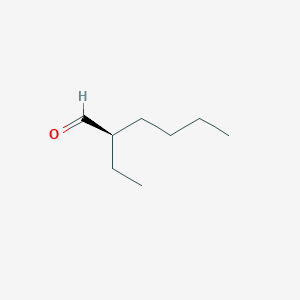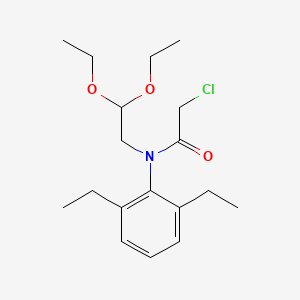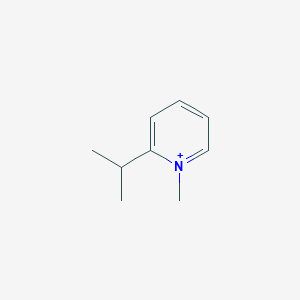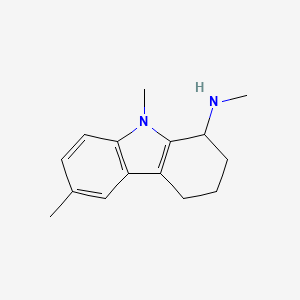
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- is a complex organic compound belonging to the carbazole family. Carbazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. This compound, with its unique structure, offers potential for various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- involves several steps. One common method is the Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core . The subsequent methylation of the amine group and other positions on the carbazole ring can be achieved using methylating agents such as methyl iodide in the presence of a base . Industrial production methods may involve optimizing these reactions for higher yields and purity.
Analyse Des Réactions Chimiques
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazolones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Major products formed from these reactions include carbazolones, benzazonine-diones, and other functionalized carbazole derivatives.
Applications De Recherche Scientifique
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment.
Mécanisme D'action
The mechanism of action of 1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- involves its interaction with various molecular targets and pathways. For example, it may inhibit cancer cell proliferation by interfering with specific signaling pathways and molecular targets such as YAP1/TAZ . The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1H-Carbazol-1-amine, 2,3,4,9-tetrahydro-N,6,9-trimethyl- can be compared with other similar compounds, such as:
1H-Carbazole, 2,3,4,9-tetrahydro-: Lacks the methyl substitutions, leading to different chemical and biological properties.
1H-Carbazol-1-one, 2,3,4,9-tetrahydro-: Contains a carbonyl group at the 1-position, which significantly alters its reactivity and applications.
Propriétés
Numéro CAS |
60261-99-6 |
|---|---|
Formule moléculaire |
C15H20N2 |
Poids moléculaire |
228.33 g/mol |
Nom IUPAC |
N,6,9-trimethyl-1,2,3,4-tetrahydrocarbazol-1-amine |
InChI |
InChI=1S/C15H20N2/c1-10-7-8-14-12(9-10)11-5-4-6-13(16-2)15(11)17(14)3/h7-9,13,16H,4-6H2,1-3H3 |
Clé InChI |
FUGJODIWHZYPCP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N(C3=C2CCCC3NC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



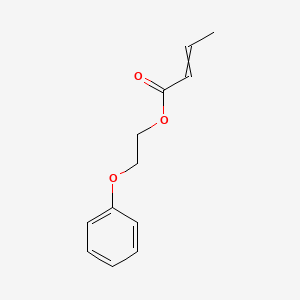
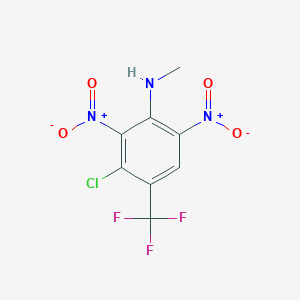
![3-[(2-Chlorophenyl)methylidene]-5-ethyloxolan-2-one](/img/structure/B14613933.png)
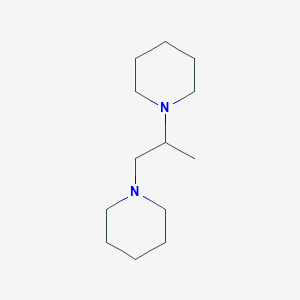
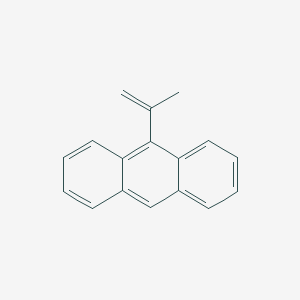
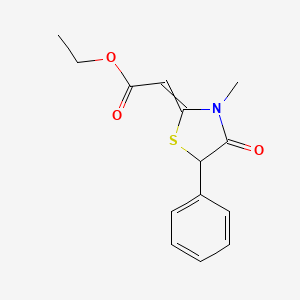
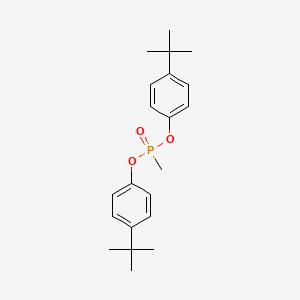
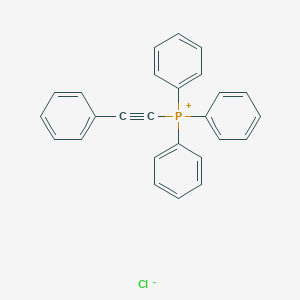
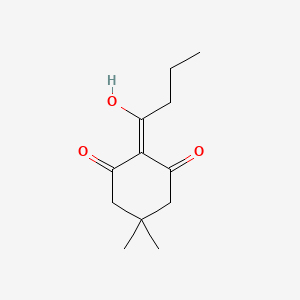
![2-[2-(Piperidin-1-YL)ethoxy]-9H-carbazole](/img/structure/B14613994.png)
